molecular formula C17H19NO3 B5878202 N-benzyl-3-ethoxy-4-methoxybenzamide

N-benzyl-3-ethoxy-4-methoxybenzamide

Cat. No.: B5878202
M. Wt: 285.34 g/mol
InChI Key: RATSJHRVLNTZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-ethoxy-4-methoxybenzamide is an organic compound with the molecular formula C17H19NO3 It is a benzamide derivative, characterized by the presence of benzyl, ethoxy, and methoxy groups attached to the benzamide core

Preparation Methods

The synthesis of N-benzyl-3-ethoxy-4-methoxybenzamide typically involves the reaction of 3-ethoxy-4-methoxybenzoic acid with benzylamine. The reaction is carried out under specific conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 3-ethoxy-4-methoxybenzoic acid and benzylamine.

    Reaction Conditions: The reaction is usually conducted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.

    Procedure: The 3-ethoxy-4-methoxybenzoic acid is first activated by the coupling agent, followed by the addition of benzylamine. The reaction mixture is stirred at room temperature for several hours until the formation of this compound is complete.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

N-benzyl-3-ethoxy-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like sodium azide or thiols.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-benzyl-3-ethoxy-4-methoxybenzamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: this compound is explored for its potential therapeutic applications. It is evaluated in preclinical studies for its efficacy and safety in treating various diseases.

    Industry: The compound is used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-3-ethoxy-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied .

Comparison with Similar Compounds

N-benzyl-3-ethoxy-4-methoxybenzamide can be compared with other benzamide derivatives, such as:

    N-benzyl-4-methoxybenzamide: Similar structure but lacks the ethoxy group.

    N-benzyl-3,4-dimethoxybenzamide: Contains an additional methoxy group compared to this compound.

    N-benzyl-2-ethoxy-3-methoxybenzamide: Similar structure but with different positions of the ethoxy and methoxy groups.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

N-benzyl-3-ethoxy-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-21-16-11-14(9-10-15(16)20-2)17(19)18-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATSJHRVLNTZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.